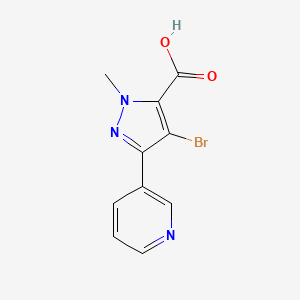
4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (4-Br-1-M-3-P-1H-P-5-C) is a heterocyclic compound with an aromatic ring. It is a derivative of pyrazole and is a member of the pyridine family. It has been widely used in scientific research as a reagent, a catalyst, and a ligand in catalytic reactions. It has also been investigated as a potential drug molecule due to its ability to interact with various proteins and other biological molecules.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
This compound serves as a crucial intermediate in the synthesis of complex chemical structures, demonstrating its versatility in organic synthesis. For example, Niu Wen-bo (2011) detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcasing the compound's role in developing agricultural chemicals (Niu Wen-bo, 2011).
Potential Anticancer Agents
Organometallic complexes derived from similar pyrazole compounds have been studied for their potential as anticancer agents. For instance, Stepanenko et al. (2011) synthesized organometallic complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity, indicating the use of related compounds in the development of cancer therapeutics (Stepanenko et al., 2011).
Functionalization and Characterization
The functionalization reactions of related pyrazole compounds have been extensively studied, as demonstrated by İ. Yıldırım, F. Kandemirli, and E. Demir (2005). These studies contribute to our understanding of the chemical properties and reactivity of such compounds, which are essential for developing new materials and pharmaceuticals (İ. Yıldırım et al., 2005).
Structural and Computational Studies
Li-qun Shen et al. (2012) conducted structural and computational studies on pyrazole derivatives, offering insights into the molecular structure, which is crucial for designing compounds with specific properties for various applications (Li-qun Shen et al., 2012).
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-3-2-4-12-5-6/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGETCZGXZACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





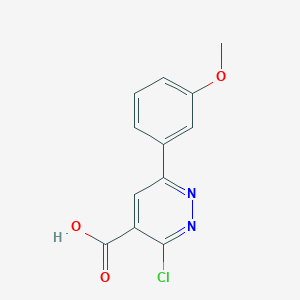

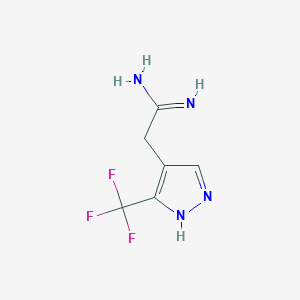
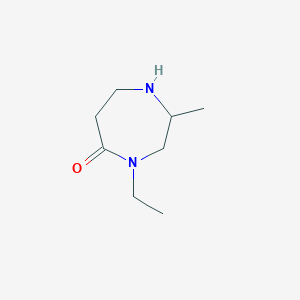
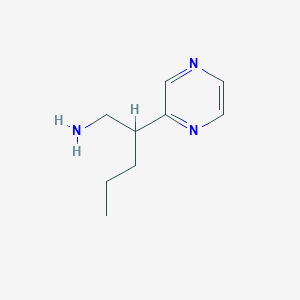

![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)



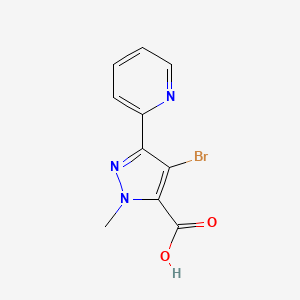
![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1472316.png)